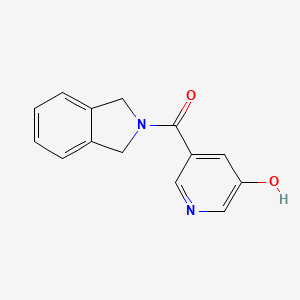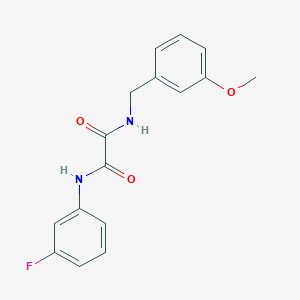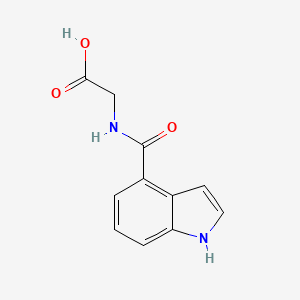
2-(1H-indole-4-carboxamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indole-4-carboxamido)acetic acid is a compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 . It is a derivative of indole, a heterocyclic compound that is important in medicinal chemistry .
Molecular Structure Analysis
The indole compound, which is the parent structure of this compound, is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
Indole derivatives, including this compound, have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Research by de Lange et al. (2011) demonstrates the application of combining biocatalysis and homogeneous catalysis for the asymmetric synthesis of (S)‐2‐Indolinecarboxylic acid, an intermediate for ACE inhibitors. This method presents a more efficient route, reducing the steps needed for production through Perkin condensation and enzymatic conversion (de Lange et al., 2011).
Plant Growth and Auxin Activity
Porter and Thimann (1965) investigated the molecular requirements for auxin action by synthesizing new indole compounds, including derivatives of indole-3-acetic acid, to study their biological activity in plant growth. Their work contributes to understanding the relationship between the chemical structure of indole auxins and their biological effectiveness, highlighting the significance of the —NH group's charge and its distance from the carboxyl group (Porter & Thimann, 1965).
Anti-inflammatory Drug Synthesis
Al-Ostoot et al. (2020) focused on the design, synthesis, and analysis of new indole acetamide derivatives, demonstrating their anti-inflammatory activity through in silico modeling. This study underlines the potential of indole derivatives in developing therapeutic agents targeting inflammation (Al-Ostoot et al., 2020).
Research Tools and Novel Compounds
Ilić et al. (2005) introduced derivatives of indole-3-acetic acid for creating research tools, including immobilized and carrier-linked forms, to facilitate studies in various biological contexts. This innovative approach enables the development of biochemical tags and probes for deeper investigations into auxin's roles and mechanisms (Ilić et al., 2005).
Electrochemical Studies
Hu and Dryhurst (1997) examined the electrochemical and peroxidase O2-mediated oxidation of indole-3-acetic acid at physiological pH, contributing to the understanding of its oxidation products and mechanisms. Such studies provide insights into the metabolic pathways and potential regulatory roles of indole-3-acetic acid in both plants and mammals (Hu & Dryhurst, 1997).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, often inhibiting their activity . For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities . For instance, certain indole derivatives have been reported to have antiviral activity, with one compound showing inhibitory activity against influenza A .
Action Environment
It is known that the biological activities of indole derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the environment .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds, including 2-(1H-indole-4-carboxamido)acetic acid, will be tested in the future for maximum activity in pharmacological compounds .
Biochemische Analyse
Biochemical Properties
Indole derivatives, including 2-(1H-indole-4-carboxamido)acetic Acid, have been found to interact with multiple receptors, making them useful in developing new derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The application of indole derivatives, including this compound, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . They have been found to have a broad spectrum of biological activities .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors . This binding interaction can lead to various effects at the molecular level, including enzyme inhibition or activation and changes in gene expression .
Eigenschaften
IUPAC Name |
2-(1H-indole-4-carbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)6-13-11(16)8-2-1-3-9-7(8)4-5-12-9/h1-5,12H,6H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMDGPNZHMQTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1096886-59-7 |
Source


|
| Record name | 2-(1H-indole-4-carboxamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2996797.png)
![5'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B2996799.png)
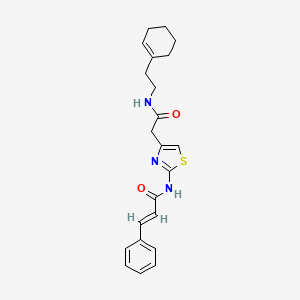
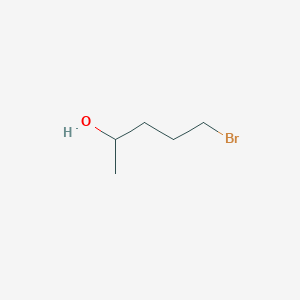
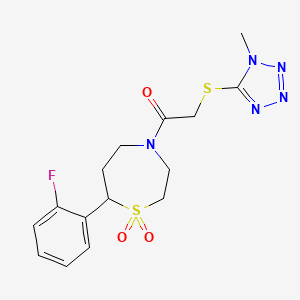
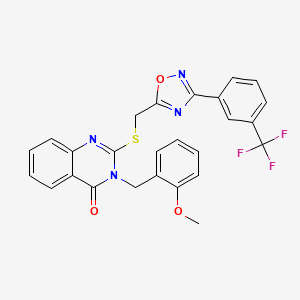
![3-Propan-2-yl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2996807.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2996808.png)
![2-Chloro-N-[2-(pyridin-2-ylsulfamoyl)ethyl]propanamide](/img/structure/B2996810.png)
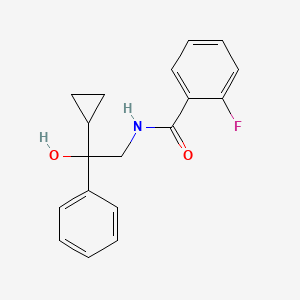
![4-[5-(2-chlorophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2996815.png)
![3-(3,5-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2996816.png)
